molecular formula C14H16FN3O3 B7632921 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one

3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one

Cat. No. B7632921
M. Wt: 293.29 g/mol
InChI Key: SULMSRVGXOJEEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one, also known as FFA-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. FFA-1 is a small molecule that belongs to the class of piperidin-2-one derivatives and has been found to have potent activity against various diseases.

Mechanism of Action

The mechanism of action of 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one involves the activation of the G protein-coupled receptor (GPR40) in the body. GPR40 is a receptor that is involved in the regulation of glucose and lipid metabolism. 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one binds to GPR40 and activates it, leading to the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one has been found to have various biochemical and physiological effects in the body. The compound has been found to regulate glucose and lipid metabolism, leading to the prevention of diabetes and obesity. 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one has also been found to have anti-inflammatory and anti-cancer effects by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one has also been found to have potent activity against various diseases, making it a promising candidate for drug development. However, the limitations of 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one include its complex synthesis process and the need for expertise in organic chemistry.

Future Directions

There are several future directions for the research on 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one. One potential direction is the development of 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one-based drugs for the treatment of cancer and metabolic disorders. Another direction is the investigation of the mechanism of action of 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one and its interaction with other signaling pathways in the body. Additionally, the potential side effects of 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one need to be investigated to ensure its safety for human use.
In conclusion, 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one is a promising compound that has been the subject of scientific research due to its potential therapeutic applications. The compound has been found to have potent activity against various diseases and has several advantages for lab experiments. Future research on 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one should focus on drug development, the investigation of its mechanism of action, and its potential side effects.

Synthesis Methods

The synthesis of 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one involves the reaction of 5-fluoro-2-aminobenzoxazole with 2-hydroxyethylpiperidin-2-one in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps and results in the formation of 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one. The synthesis of 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one has been found to have potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and metabolic disorders. The compound has been shown to have potent activity against cancer cells and has been found to induce apoptosis in cancer cells. 3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one has also been found to have anti-diabetic and anti-obesity effects by regulating glucose and lipid metabolism.

properties

IUPAC Name

3-[(5-fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3/c15-9-3-4-12-11(8-9)17-14(21-12)16-10-2-1-5-18(6-7-19)13(10)20/h3-4,8,10,19H,1-2,5-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULMSRVGXOJEEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CCO)NC2=NC3=C(O2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Fluoro-1,3-benzoxazol-2-yl)amino]-1-(2-hydroxyethyl)piperidin-2-one

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